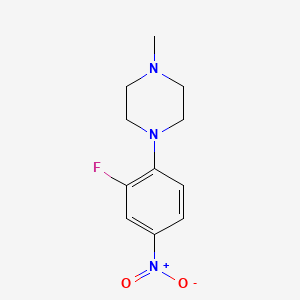

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZIHNDVFUJRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382417 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221198-29-4 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

CAS Number: 221198-29-4

This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a substituted piperazine derivative with a molecular formula of C11H14FN3O2 and a molecular weight of 239.25 g/mol .[1] Key physicochemical properties are summarized in the table below, derived from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 221198-29-4 | [1] |

| Molecular Formula | C11H14FN3O2 | [1] |

| Molecular Weight | 239.25 g/mol | [1] |

| Appearance | Not explicitly available, likely a solid | N/A |

| Purity | Typically offered at ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

Synthesis

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

1-Methylpiperazine

-

Potassium carbonate (K2CO3) or other suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in acetonitrile or DMF.

-

Add 1-methylpiperazine (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60-80 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity

Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities, with a significant focus on their potential as antimicrobial and antifungal agents. The presence of the fluorophenyl and piperazine moieties can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[6][7]

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal properties of nitrophenylpiperazine derivatives. For instance, various analogs have shown activity against a range of bacterial and fungal strains.[4] The mechanism of action is often not fully elucidated but may involve the disruption of cellular processes essential for microbial survival.

The table below summarizes minimum inhibitory concentration (MIC) values for some related nitrophenylpiperazine compounds against various pathogens. It is important to note that these are for analogous compounds and not the specific compound of interest, but they provide a strong rationale for investigating the antimicrobial potential of this compound.

| Compound Structure | Organism | MIC (µg/mL) | Reference |

| Substituted nitrophenylpiperazine derivative | Staphylococcus aureus | Varies | [8] |

| Substituted nitrophenylpiperazine derivative | Escherichia coli | Varies | [8] |

| Substituted nitrophenylpiperazine derivative | Candida albicans | Varies | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (growth control)

-

Negative control (sterility control)

-

Reference antibiotic (e.g., ciprofloxacin, gentamicin)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using MHB to achieve a range of final concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Below is a DOT script for a Graphviz diagram illustrating the workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet elucidated in the scientific literature. However, based on the activities of other phenylpiperazine derivatives, several potential targets can be hypothesized. Phenylpiperazines are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[6] Additionally, their antimicrobial and antifungal effects suggest interference with essential microbial pathways. Further research, such as receptor binding assays and enzymatic assays, is required to identify the specific molecular targets of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery, particularly in the area of antimicrobial and antifungal research. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and standardized protocols for evaluating its biological activity. Further in-depth studies are warranted to fully characterize its pharmacological profile and elucidate its mechanism of action.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cscanada.net [cscanada.net]

- 6. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted piperazine derivative. The presence of a fluoronitrophenyl group attached to the piperazine scaffold suggests its potential as a building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | [Vibrant Pharma Inc.[1]] |

| Molecular Weight | 239.25 g/mol | [Vibrant Pharma Inc.[1]] |

| CAS Number | 221198-29-4 | [Vibrant Pharma Inc.[1]] |

| Appearance | Not explicitly reported, likely a solid | Inferred |

| Melting Point | Not explicitly reported. A related compound, 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, has a melting point of 94-96 °C. Another related compound, 1-methyl-4-(4-nitrophenyl)piperazine, melts at 105-107 °C. | Inferred from[2][3] |

| Boiling Point | Not reported | |

| Solubility | Not explicitly reported. Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |

| Purity | Typically offered at ≥97% | [Vibrant Pharma Inc.[1]] |

| Storage Conditions | Room temperature | [Vibrant Pharma Inc.[1]] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons on the fluoronitrophenyl ring are expected to appear in the range of 7.0-8.5 ppm. The fluorine and nitro group substituents will influence their specific shifts and coupling patterns. | Aromatic carbons are expected in the 110-160 ppm region. The carbon bearing the fluorine will show a large C-F coupling constant. |

| Protons on the piperazine ring adjacent to the aromatic ring are likely to be in the 3.2-3.6 ppm range. | Carbons of the piperazine ring will likely appear in the 45-55 ppm range. |

| Protons on the piperazine ring adjacent to the methyl group are expected around 2.5-2.9 ppm. | The methyl carbon is expected to have a chemical shift in the 40-50 ppm range. |

| The methyl protons will likely appear as a singlet around 2.3-2.5 ppm. |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction. A detailed, experimentally verified protocol for this specific compound is not available in the cited literature. However, a general and reliable method can be proposed based on the synthesis of analogous piperazine derivatives.[3][4]

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This method involves the reaction of 1-fluoro-2-nitrobenzene with 1-methylpiperazine in the presence of a base.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Details:

-

Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.2 equivalents) and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, for instance, 80°C, for a period of 6 to 18 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not currently available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[5] Derivatives of piperazine have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

-

Antipsychotic

-

Antihistamine

-

Antianginal

-

Antidepressant

-

Anticancer

-

Antiviral

-

Anti-inflammatory

The presence of the fluoronitrophenyl group may modulate the biological activity and pharmacokinetic properties of the parent piperazine scaffold. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can influence receptor binding and metabolic stability. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

dot

Caption: General therapeutic areas associated with the piperazine scaffold.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data on its physical and biological properties are limited, this guide provides a summary of its known characteristics and a scientifically sound, proposed route for its synthesis. Further investigation into its pharmacological effects is warranted to fully understand its therapeutic potential.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. This compound belongs to the nitrophenylpiperazine class, a group of molecules recognized for their diverse pharmacological activities. This document collates available physicochemical data, details a probable synthetic protocol, and presents spectroscopic and crystallographic information derived from the target molecule and its close structural analogs. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound is a substituted nitrophenylpiperazine with a distinct arrangement of functional groups that dictates its chemical behavior and potential biological activity. The core structure consists of a piperazine ring N-substituted with a methyl group at one position and a 2-fluoro-4-nitrophenyl group at the other. Key identifying information and computed properties are summarized below.[1][2]

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 221198-29-4 | [1] |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | [1] |

| Molecular Weight | 239.25 g/mol | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])F | [3] |

| InChI Key | SVXUJOMAWXJSIK-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common pathway for creating N-aryl piperazines is efficient and well-documented for analogous compounds.

This protocol is based on established methods for the synthesis of related nitrophenylpiperazine derivatives.[4]

-

Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Aryl Halide: To the stirred solution, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) dropwise at room temperature. The fluorine atom ortho to the electron-withdrawing nitro group is highly activated towards nucleophilic substitution.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 12-24 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

The logical flow of the synthetic protocol is illustrated below.

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the functional groups present. Symmetric and asymmetric stretching vibrations of the nitro group are prominent in nitrophenyl compounds, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5] Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups will appear just below 3000 cm⁻¹.[6] The C-N and C-F stretching vibrations will also be present in the fingerprint region.

| Vibrational Mode (Predicted) | Expected Wavenumber (cm⁻¹) Range | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Nitrophenyl Ring |

| Aliphatic C-H Stretch | 2980 - 2800 | Piperazine Ring, Methyl Group |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Nitro Group |

| Aromatic C=C Stretch | 1600 - 1450 | Nitrophenyl Ring |

| Symmetric NO₂ Stretch | 1360 - 1330 | Nitro Group |

| C-N Stretch | 1250 - 1180 | Aryl-N, Aliphatic-N |

| C-F Stretch | 1100 - 1000 | Fluoro-Aryl |

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be complex. The three protons on the aromatic ring will appear as distinct multiplets in the downfield region (approx. 6.9-8.1 ppm), with their splitting patterns influenced by both fluorine and proton-proton coupling.[7] The piperazine protons adjacent to the aromatic ring will be deshielded compared to those adjacent to the methyl group. The N-methyl group will appear as a singlet in the upfield region (approx. 2.3-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The aromatic carbons will resonate in the 110-155 ppm range, with the carbon attached to the fluorine showing a large C-F coupling constant. The piperazine carbons will appear in the 45-55 ppm range, and the methyl carbon will be the most upfield signal.[7]

The table below shows experimental data for a closely related analog, 4-(2-fluoro-4-nitrophenyl)morpholine, which provides a strong reference for the expected chemical shifts of the aromatic portion of the title molecule.

| Analog: 4-(2-fluoro-4-nitrophenyl)morpholine | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Ar-H | 8.03 (ddd), 7.94 (dd), 6.94 (t) | |

| Ar-C | 153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d) | |

| Data from Organic Spectroscopy International.[7] |

Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be expected at m/z 239. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the nitro group (NO₂).

Solid-State Structure

No published crystal structure exists for this compound. However, the crystal structure of a very similar derivative, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine , provides valuable insight into the likely conformation and packing in the solid state.[4]

In this analog, the piperazine ring adopts a stable chair conformation. The crystal lattice is stabilized by intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[4] It is highly probable that the title compound would adopt a similar conformation and exhibit comparable intermolecular forces.

| Crystallographic Data for 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7366 |

| b (Å) | 17.9148 |

| c (Å) | 7.5270 |

| β (°) | 102.397 |

| Data from ResearchGate.[4] |

Biological Context and Potential Applications

Piperazine and its derivatives are well-established pharmacophores present in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticonvulsant, and antipsychotic effects.[8][9] The nitrophenyl moiety is also a common feature in bioactive molecules, often contributing to antimicrobial or antiparasitic activity through redox-mediated mechanisms.[10]

Specifically, nitrophenylpiperazine derivatives have been investigated for various biological activities:

-

Antimicrobial and Antifungal Activity: Various substituted piperazine derivatives have been synthesized and tested against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as various fungi, with many showing significant activity.[11][12]

-

Enzyme Inhibition: A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production.[13]

The combination of the fluoro, nitro, and methylpiperazine moieties in the title compound makes it a candidate for investigation in drug discovery programs, particularly in the areas of infectious diseases and enzyme inhibition. The specific substitution pattern (fluoro at position 2, nitro at position 4) modulates the electronic properties of the aromatic ring, which can significantly influence binding affinity to biological targets.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound | 221198-29-4 [amp.chemicalbook.com]

- 3. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 8. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

- 11. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens [pubmed.ncbi.nlm.nih.gov]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Solubility Profiling of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a synthetic organic compound featuring a fluoronitrophenyl group attached to a methylpiperazine moiety. Its structural alerts suggest potential utility in medicinal chemistry, as the piperazine core is a common scaffold in drug discovery. Accurate determination of its solubility is a critical first step in its evaluation as a potential drug candidate, influencing everything from in vitro assay design to formulation development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data provides a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | - |

| Molecular Weight | 239.25 g/mol | [1] |

| Melting Point | 71-72°C | [1] |

| Boiling Point (Predicted) | 365.6 ± 42.0 °C | [1] |

| pKa (Predicted) | 7.15 ± 0.42 | [1] |

| LogP (Predicted) | 1.8 | [2] |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[3][4]

This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for many in vitro screening assays.[5]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is determined, typically by nephelometry (light scattering) or by separating the undissolved solid and measuring the concentration of the dissolved compound via UV spectroscopy or LC-MS.[5][6]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microtiter plates

-

Pipettes and tips

-

Nephelometer or a UV spectrophotometer with a plate reader

-

Filtration apparatus (for direct UV/LC-MS method)

-

Incubator/shaker

Procedure (Nephelometric Method):

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a microtiter plate.

-

Add 98 µL of the aqueous buffer to each well to achieve a starting concentration of 200 µM.

-

Perform serial dilutions to create a range of concentrations.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]

-

Measure the turbidity (light scattering) in each well using a nephelometer.

-

The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

This method determines the equilibrium solubility of the solid compound in a solvent.[6]

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.

Materials and Equipment:

-

Solid this compound

-

Selected aqueous buffers (e.g., pH 5.0, 7.4) and/or organic solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

-

Add a known volume of the desired solvent (e.g., 1 mL of aqueous buffer).

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a syringe filter to remove all solid particles.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for solubility determination and a hypothetical signaling pathway where a compound like this compound might be investigated.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Hypothetical Inhibition of a Kinase Pathway.

Conclusion

While experimental solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. The detailed protocols for kinetic and thermodynamic solubility assays offer a clear path for researchers to generate this crucial data. Understanding the physicochemical properties and establishing a robust solubility profile are essential for advancing the study of this compound in any drug discovery or development program.

References

- 1. This compound | 221198-29-4 [amp.chemicalbook.com]

- 2. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

A Technical Guide to Investigating the Potential Mechanism of Action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Disclaimer: As of the current date, there is no publicly available scientific literature detailing a specific biological mechanism of action for the compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. This document, therefore, serves as a technical guide outlining a hypothetical, yet standard, research framework for elucidating the potential pharmacological activity of a novel chemical entity such as this. The experimental protocols, data, and pathways described herein are illustrative and intended to guide research efforts.

Introduction

This compound is a synthetic organic compound. Its chemical structure, featuring a fluoronitrophenyl group attached to a methylpiperazine moiety, suggests potential interactions with biological systems, as the piperazine ring is a common scaffold in many centrally acting agents. However, without experimental data, its precise biological targets and effects remain unknown. This guide outlines a systematic approach to characterize its mechanism of action.

Hypothetical Research Workflow

The investigation into the mechanism of action of a novel compound can be systematically approached through a multi-stage process, from initial computational predictions to in vivo validation.

Illustrative Data Presentation

Should experimental investigations yield quantitative data, it is crucial to present it in a clear and structured manner.

Table 1: Example Binding Affinity Data

| Target Receptor | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | 15.2 ± 2.1 |

| Serotonin 5-HT2A | [3H]Ketanserin | 8.7 ± 1.5 |

| Adrenergic α1 | [3H]Prazosin | 120.5 ± 15.3 |

Table 2: Example Functional Activity Data

| Assay Type | Target | EC50 / IC50 (nM) | Mode of Action |

| Calcium Mobilization | 5-HT2A | 25.4 ± 3.6 | Antagonist |

| cAMP Accumulation | D2 | 48.1 ± 5.9 | Antagonist |

Example Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are example protocols for key experiments.

4.1. Radioligand Binding Assay (Hypothetical)

-

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., 5-HT2A).

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

[3H]Ketanserin (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Mianserin).

-

Test compound dilutions.

-

-

Procedure:

-

Incubate receptor membranes (10-20 µg protein) with a fixed concentration of [3H]Ketanserin (e.g., 0.5 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters three times with ice-cold assay buffer.

-

Measure radioactivity retained on the filters using liquid scintillation counting.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

4.2. Cell-Based Functional Assay (Hypothetical)

-

Objective: To determine the functional activity (e.g., antagonism) at the 5-HT2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay medium (e.g., DMEM).

-

A known 5-HT2A agonist (e.g., Serotonin).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Load cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of Serotonin).

-

Measure the change in fluorescence intensity using a plate reader.

-

Generate a dose-response curve to determine the IC50 value.

-

Potential Signaling Pathway Involvement (Illustrative)

Given that many piperazine-containing compounds target G-protein coupled receptors (GPCRs), a potential mechanism could involve the modulation of a GPCR signaling cascade. The diagram below illustrates a hypothetical antagonistic action on a Gq-coupled receptor, such as the 5-HT2A receptor.

The Evolving Landscape of Nitrophenylpiperazine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The nitrophenylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, pharmacological effects, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Synthesis of 4-Nitrophenylpiperazine Derivatives

A general and efficient method for the synthesis of 4-nitrophenylpiperazine derivatives involves a one-pot, three-component reaction. This approach offers the advantages of simplicity, high yields, and the ability to readily generate a diverse library of compounds for biological screening.

General Synthesis Workflow

The synthesis typically proceeds through the reaction of 4-fluoronitrobenzene with 1,4-diazabicyclo[2.2.2]octane (DABCO) and a variety of carboxylic acid derivatives in the presence of a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent like dimethylformamide (DMF).[1]

Experimental Protocol: General Synthesis of 4-Nitrophenylpiperazine Derivatives[1]

-

Reaction Setup: In a round-bottom flask, combine 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol), the desired carboxylic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.3 mmol) in dimethylformamide (DMF) (5 mL).

-

Reaction Conditions: Stir the reaction mixture at 80°C for 4 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water.

-

Purification: The resulting precipitate can be collected by filtration and purified by recrystallization or column chromatography to yield the desired 4-nitrophenylpiperazine derivative.

Biological Activities and Quantitative Data

Nitrophenylpiperazine derivatives have been investigated for a range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Tyrosinase Inhibitory Activity

Several 4-nitrophenylpiperazine derivatives have shown significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of agents for hyperpigmentation disorders.

| Compound ID | R Group | IC50 (µM)[1] |

| 4a | Phenyl | 174.71 ± 0.68 |

| 4b | 2-Bromophenyl | > 200 |

| 4c | 2,4-Dichlorophenyl | > 200 |

| 4f | 2-Chloro-4-nitrophenyl | > 200 |

| 4h | 2,3-Dimethoxyphenyl | > 200 |

| 4i | Benzyl | 184.24 |

| 4j | Cinnamyl | > 200 |

| 4k | 3-Pyridyl | 82.68 |

| 4l | Indole-3-acetyl | 72.55 |

| Kojic Acid (Standard) | - | 16.69 |

Antimicrobial Activity

Certain 1-(4-nitrophenyl)piperazine derivatives have demonstrated moderate activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy.

| Compound | Target Organism | MIC (µM) |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 |

Anticancer Activity

The anticancer potential of nitrophenylpiperazine derivatives is an emerging area of research. While specific IC50 values for nitrophenylpiperazine derivatives are still being extensively explored, related piperazine compounds have shown potent cytotoxic effects against various cancer cell lines. The data below for a novel piperazine derivative (not specifically a nitrophenylpiperazine) illustrates the potential of this scaffold.[2]

| Cancer Cell Line | Cancer Type | GI50 (µM)[2] |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Various | Other Cancer Types | 0.06 - 0.16 |

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibitory Assay[1]

-

Reagents and Solutions:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

Phosphate buffer (0.1 M, pH 6.8)

-

Test compounds dissolved in DMSO

-

Kojic acid (positive control)

-

-

Assay Procedure (96-well plate):

-

To each well, add 20 µL of the test compound solution (at various concentrations) and 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM in phosphate buffer).

-

Incubate at 37°C for 20 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Protocol:

-

Perform serial two-fold dilutions of the test compounds in the broth in the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the nitrophenylpiperazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Mechanism of Action and Signaling Pathways

The biological effects of nitrophenylpiperazine derivatives are mediated through various mechanisms, including direct enzyme inhibition and modulation of cellular signaling pathways. A significant area of investigation is their ability to induce apoptosis in cancer cells.

Apoptotic Signaling Pathway

While specific pathways for individual nitrophenylpiperazine derivatives are still under investigation, the broader class of piperazine derivatives is known to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and inhibition of pro-survival signaling pathways such as NF-κB.[7][8][9]

Conclusion and Future Directions

Nitrophenylpiperazine derivatives represent a promising class of compounds with diverse biological activities. Their potential as tyrosinase inhibitors, antimicrobial agents, and anticancer drugs warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to optimize their therapeutic potential and advance them towards clinical applications. The detailed protocols and compiled data in this guide aim to serve as a valuable resource for researchers in this exciting field.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines | MDPI [mdpi.com]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of 1-(2-Fluoro-4-nitrophenyl)piperazine in Antibiotic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoro-4-nitrophenyl)piperazine and its N-methylated analog, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, are key chemical intermediates primarily utilized in the synthesis of biologically active compounds. Their principal application in research lies in their role as building blocks for more complex molecules, most notably in the development of novel antibiotics. This technical guide provides an in-depth overview of the use of 1-(2-fluoro-4-nitrophenyl)piperazine as a crucial precursor in the synthesis of Eperezolid, an oxazolidinone-class antibiotic. Detailed experimental protocols, quantitative data on the biological activity of the final product, and visualizations of the synthetic and mechanistic pathways are presented to support researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Role of Fluoronitrophenylpiperazines in Medicinal Chemistry

Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antimicrobial agents. The introduction of fluoro and nitro groups onto the phenyl ring, as seen in 1-(2-fluoro-4-nitrophenyl)piperazine, provides reactive handles for further chemical modifications, making it a valuable intermediate in multi-step organic synthesis. While this compound is also available, its application in published research is less prominent than its non-methylated counterpart. The primary documented utility of 1-(2-fluoro-4-nitrophenyl)piperazine is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Eperezolid.

Synthetic Applications: The Pathway to Eperezolid

1-(2-Fluoro-4-nitrophenyl)piperazine is a critical starting material for the synthesis of Eperezolid, a potent antibiotic effective against a range of Gram-positive bacteria. The synthesis involves a multi-step process where the piperazine moiety is incorporated into the final drug structure.

General Synthetic Workflow

The synthesis of Eperezolid from 1-(2-fluoro-4-nitrophenyl)piperazine generally follows these key transformations:

-

Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine. This is a crucial step to enable the subsequent formation of the oxazolidinone ring.

-

Formation of the Oxazolidinone Ring: The resulting aniline derivative is reacted with a suitable three-carbon synthon to construct the core oxazolidinone ring.

-

Functionalization of the Piperazine Nitrogen: The secondary amine of the piperazine ring is acylated to introduce the hydroxyacetyl group present in the final Eperezolid structure.

Detailed Experimental Protocols

While specific conditions can vary, a representative synthetic protocol is outlined below, based on established methodologies for oxazolidinone synthesis.

Step 1: Synthesis of 1-(4-Amino-2-fluorophenyl)piperazine

-

Reaction: To a solution of 1-(2-fluoro-4-nitrophenyl)piperazine in a suitable solvent such as ethanol or methanol, a catalyst like Raney Nickel or Palladium on carbon is added. The mixture is then subjected to hydrogenation with hydrogen gas or treated with a reducing agent like hydrazine hydrate.

-

Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude 1-(4-amino-2-fluorophenyl)piperazine, which may be purified by crystallization or chromatography.

Step 2: Synthesis of N-[[(5S)-3-[3-Fluoro-4-(1-piperazinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

-

Reaction: The aniline derivative from Step 1 is reacted with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium. This is followed by the introduction of an acetylamino group, often via a multi-step sequence involving the opening of the epoxide, formation of the oxazolidinone ring, and subsequent functional group manipulations.

-

Work-up: The reaction mixture is quenched and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Step 3: Synthesis of Eperezolid

-

Reaction: The intermediate from Step 2 is acylated on the distal nitrogen of the piperazine ring. This can be achieved by reacting it with an activated form of hydroxyacetic acid, such as a hydroxyacetyl halide or ester, in the presence of a base.

-

Work-up: The final product, Eperezolid, is isolated and purified using standard techniques such as crystallization or chromatography to yield a solid product.

Biological Activity of Eperezolid

Eperezolid belongs to the oxazolidinone class of antibiotics, which are inhibitors of bacterial protein synthesis.

Mechanism of Action

Eperezolid exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. This binding event interferes with the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis. By preventing the proper assembly of the ribosomal machinery, Eperezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Antibacterial Spectrum and Potency

Eperezolid is active against a range of Gram-positive bacteria, including clinically important pathogens. The following table summarizes its in vitro activity against selected bacterial strains.

| Bacterial Strain | MIC Range (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 1 - 4 | 2 |

| Staphylococcus aureus (Methicillin-resistant) | 1 - 4 | 2 |

| Staphylococcus epidermidis | 0.5 - 2 | 1 |

| Enterococcus faecalis | 1 - 4 | 2 |

| Enterococcus faecium (Vancomycin-susceptible) | 1 - 4 | 2 |

| Enterococcus faecium (Vancomycin-resistant) | 1 - 4 | 2 |

| Streptococcus pneumoniae | 0.25 - 1 | 0.5 |

| Clostridium perfringens | ≤ 2 | - |

| Peptostreptococcus spp. | ≤ 2 | - |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. MIC90 is the MIC required to inhibit the growth of 90% of isolates.

Conclusion

1-(2-Fluoro-4-nitrophenyl)piperazine serves as a valuable and well-documented intermediate in the synthesis of the oxazolidinone antibiotic, Eperezolid. Its chemical structure provides the necessary functionalities for the efficient construction of the complex Eperezolid molecule. The resulting antibiotic exhibits a potent and specific mechanism of action against a variety of Gram-positive bacteria by inhibiting protein synthesis. This technical guide has provided an overview of the synthetic utility of 1-(2-fluoro-4-nitrophenyl)piperazine, detailed the key steps in the synthesis of Eperezolid, and summarized the biological activity of this important antibiotic. This information is intended to be a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.

Spectroscopic Data for 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS No. 221198-29-4) is not publicly available. This includes a lack of retrievable Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Notably, commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product.

This guide, therefore, provides a summary of the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for the functional groups present in the molecule. Additionally, it outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Characteristics

The structure of this compound contains several key functional groups that would give rise to characteristic signals in various spectroscopic analyses: a 1,2,4-trisubstituted benzene ring with fluoro and nitro groups, and a 1,4-disubstituted piperazine ring with a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The piperazine protons would appear as multiplets in the aliphatic region, and the N-methyl group would present as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The piperazine ring carbons and the N-methyl carbon would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups:

-

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

-

Aliphatic C-H stretching: From the piperazine and methyl groups, expected in the 2950-2800 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][2]

-

C-N stretching: Bands associated with the aryl-N and alkyl-N bonds would be present.

-

C-F stretching: A strong absorption band is anticipated in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.25 g/mol ).[3] Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of the nitro group.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for obtaining spectroscopic data for similar compounds.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a piperazine derivative would involve:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample is as follows:[4]

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

A general workflow for obtaining a mass spectrum, for instance by using liquid chromatography-mass spectrometry (LC-MS), is:[5]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with an appropriate column (e.g., C18) to separate it from any impurities. The mobile phase composition would be optimized for the compound.[5]

-

Ionization: As the compound elutes from the column, it is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).[6]

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine physical appearance and properties

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physical appearance, key properties, a likely synthetic protocol, and purification methods. Furthermore, it explores potential biological activities based on the known pharmacology of related arylpiperazine compounds.

Core Compound Properties

This compound is a substituted nitrophenylpiperazine derivative. Its chemical structure consists of a 1-methylpiperazine ring attached to a 2-fluoro-4-nitrophenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | [1][2] |

| Molecular Weight | 239.25 g/mol | [1][2] |

| CAS Number | 221198-29-4 | [1][2] |

| Physical Appearance | Solid | [3] |

| Melting Point | 71-72 °C | [3] |

| Storage Conditions | Room temperature | [1][2] |

Table 2: Computed Chemical Properties

| Property | Value |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 239.10700486 Da |

| Topological Polar Surface Area | 52.3 Ų |

Synthesis and Purification

The synthesis of this compound can be achieved via nucleophilic aromatic substitution. A probable and effective method involves the reaction of 3,4-difluoronitrobenzene with 1-methylpiperazine. The fluorine atom positioned ortho to the nitro group is highly activated towards substitution.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the parent compound, 1-(2-fluoro-4-nitrophenyl)piperazine[4].

Materials:

-

3,4-Difluoronitrobenzene

-

1-Methylpiperazine

-

Sodium Bicarbonate (NaHCO₃) or other suitable base (e.g., K₂CO₃, Triethylamine)[5][6]

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent[5][7]

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1 equivalent) in acetonitrile.

-

Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution.

-

Add 1-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for several hours (monitor by TLC or LC-MS for completion)[5].

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthetic Workflow for this compound.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are standard methods for this purpose.

Column Chromatography:

-

Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved sample onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane)[8].

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature[9][10].

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization[9][10].

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Recrystallization Workflow for Purification.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of arylpiperazines is known to interact with various biological targets, particularly within the central nervous system (CNS).

Interaction with Dopamine and Serotonin Receptors

Arylpiperazine derivatives frequently exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors[11][12][13][14]. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.

-

Dopamine D₂ Receptor Pathway: Antagonism at D₂ receptors is a hallmark of many antipsychotic medications. This interaction typically inhibits the adenylyl cyclase signaling pathway, leading to a decrease in cyclic AMP (cAMP) levels.

-

Serotonin 5-HT Receptor Pathways: Arylpiperazines can act as agonists or antagonists at various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)[12][13]. For instance, agonism at 5-HT₁A receptors can also lead to the inhibition of adenylyl cyclase, while antagonism at 5-HT₂A receptors is associated with antipsychotic and antidepressant effects.

Given its structure, this compound may act as a modulator of these aminergic GPCRs.

Potential GPCR Signaling Pathways.

Potential Enzyme Inhibition

Some nitrophenylpiperazine derivatives have been investigated as enzyme inhibitors. For example, certain analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis[15]. It is plausible that this compound could be explored for its potential to inhibit various enzymes.

Hypothetical Enzyme Inhibition Mechanism.

Conclusion

This compound is a compound with well-defined physicochemical properties and a feasible synthetic route. While specific biological data is not extensively available, its structural similarity to known pharmacologically active arylpiperazines suggests potential for interaction with CNS targets such as dopamine and serotonin receptors. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.

References

- 1. acnp.org [acnp.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Nitrophenylpiperazines: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of fluorinated nitrophenylpiperazines, a class of compounds with significant potential in drug discovery. By leveraging the unique properties of fluorine, these molecules offer promising avenues for developing novel therapeutics targeting various biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Core Concepts: The Role of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modifications can lead to improved pharmacokinetic profiles, increased potency, and enhanced selectivity for the target receptor.[1][2]

Synthesis of Fluorinated Nitrophenylpiperazines

The synthesis of fluorinated nitrophenylpiperazines typically involves multi-step reaction sequences. A general approach often starts with the reaction of a fluorinated aniline with a bis(2-chloroethyl)amine derivative to form the piperazine ring. Subsequent modifications can be made to the phenyl ring or the piperazine nitrogen to generate a library of analogs for structure-activity relationship (SAR) studies.

One documented synthesis route for a series of 4-nitrophenylpiperazine derivatives involves a one-pot reaction between 4-fluoronitrobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), and various benzoic acid derivatives in the presence of cesium carbonate in dimethylformamide (DMF) at 80°C for 4 hours.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for fluorinated nitrophenylpiperazines and related arylpiperazine derivatives, focusing on their binding affinities for key neurotransmitter receptors and other biological targets.

Table 1: Serotonin Receptor Binding Affinities of Fluorinated Arylpiperazine Derivatives

| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |

| S-15535 | 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine | 5-HT1A | High Affinity | [4] |

| Compound 7a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 14.3 ± 7.1 | [5] |

| Compound 3a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 67.8 ± 4.6 | [5] |

| Compound 6a | 2-Fluorophenyl piperazine derivative | 5-HT1A | 199 ± 34.3 | [5] |

Table 2: Dopamine Receptor Binding Affinities of Fluorinated Phenylpiperazine Analogs

| Compound ID | Structure | Receptor Subtype | Ki (nM) | D3 vs. D2 Selectivity | Reference |

| Compound 6a | 3-Thiophenephenyl fluoride substituted N-phenylpiperazine | D3 | 1.4 ± 0.21 | >400-fold | [4] |

| LS-3-134 | N-phenylpiperazine analog | D3 | 0.17 | >150-fold | [6] |

| WW-III-55 | N-phenylpiperazine analog | D3 | ~20 | >800-fold | [6] |

| Compound 3a | 2-Fluorophenyl piperazine derivative | D3 | 96 - 1413 | 1.0 - 7.5-fold | [6] |

| Compound 3a | 2-Fluorophenyl piperazine derivative | D2 | 349 - 7522 | [6] |

Table 3: Other Biological Activities of Nitrophenylpiperazine Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Compound 4l | 4-Nitrophenylpiperazine with indole moiety | Tyrosinase | 72.55 | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for key experiments cited in the literature for the characterization of fluorinated nitrophenylpiperazines and related compounds.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor using a radiolabeled ligand.[4][8]

Materials:

-

Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol)[4]

-

Test Compound: Fluorinated nitrophenylpiperazine derivative

-

Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT (10 µM)[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]

-

Membrane Preparation: Homogenized tissue or cell membranes expressing the 5-HT1A receptor

-

Equipment: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, scintillation cocktail[4]

Procedure:

-

Membrane Preparation:

-

Homogenize frozen tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[4]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]

-

Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.[4]

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[4]

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Microdialysis for Neurotransmitter Level Assessment in Rats

This protocol outlines the procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of freely moving rats following the administration of a test compound.[10][11]

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats

-

Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical drill, guide cannula, dummy probe, dental cement[10]

-

Microdialysis Equipment: Microdialysis probe, syringe pump, fraction collector[10]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)[11]

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED)[10]

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and secure it in a stereotaxic apparatus.[10]

-

Make a midline incision on the scalp to expose the skull.[10]

-

Determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens).[10][11]

-

Drill a small hole in the skull at the determined coordinates.[10]

-

Slowly lower the guide cannula to the desired depth and secure it with dental cement.[10]

-

Insert a dummy probe to keep the cannula patent and allow the animal to recover for 5-7 days.[10]

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently restrain the awake and freely moving rat.[10]

-

Remove the dummy probe and insert the microdialysis probe into the guide cannula.[10]

-

Connect the probe to the syringe pump and fraction collector.[10]

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

-

Allow the system to stabilize for 1-2 hours to obtain a stable baseline of neurotransmitter levels.[10]

-

-

Drug Administration and Sample Collection:

-

Sample Analysis and Data Interpretation:

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology and development of fluorinated nitrophenylpiperazines.

Caption: A generalized workflow for the discovery and development of fluorinated nitrophenylpiperazines.

Caption: A simplified representation of the 5-HT1A receptor signaling cascade.

Caption: A flowchart illustrating the experimental progression for characterizing novel compounds.

Conclusion